2-(3,4-Dimethyl-phenyl)-oxazole-4-carbaldehyde
Description
Molecular Identity and Classification
2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde is systematically classified as a substituted oxazole derivative containing both aromatic and heterocyclic structural elements. The compound is officially registered with the Chemical Abstracts Service number 885273-32-5 and maintains a PubChem Compound Identifier of 53407324, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(3,4-dimethylphenyl)-1,3-oxazole-4-carbaldehyde, reflecting its structural composition and substitution pattern. The molecular architecture consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom, with a phenyl ring bearing two methyl substituents at the 3 and 4 positions attached to the 2-position of the oxazole ring, and an aldehyde functional group positioned at the 4-carbon of the oxazole moiety.
The compound exhibits characteristic structural features that define its chemical behavior and reactivity profile. The oxazole ring system represents an aromatic heterocycle with electron-deficient properties, contributing to the compound's electrophilic character and potential for nucleophilic attack. The presence of the aldehyde functional group introduces additional reactive sites, enabling participation in condensation reactions, oxidation-reduction processes, and nucleophilic addition reactions. The dimethyl substitution pattern on the phenyl ring influences the electronic distribution and steric environment around the molecule, affecting its overall reactivity and binding properties.
Table 1: Molecular Properties of 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde
The compound's classification within the broader framework of heterocyclic chemistry places it among the oxazole derivatives, which are recognized for their significant biological activities and synthetic utility. The structural arrangement creates a conjugated system that extends from the phenyl ring through the oxazole moiety to the carbonyl group of the aldehyde, contributing to the compound's chemical stability and electronic properties. This molecular arrangement positions the compound as a valuable intermediate in synthetic chemistry and a potential pharmacophore in medicinal chemistry applications.
Historical Development and Discovery
The development of 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde is intrinsically linked to the broader historical evolution of oxazole chemistry, which has its roots in the late nineteenth and early twentieth centuries. The oxazole ring system was first recognized and characterized during the pioneering work of organic chemists who sought to understand the properties and reactivity of five-membered heterocyclic compounds. The systematic study of oxazole derivatives gained momentum with the development of classical synthesis methods, including the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, which provided reliable pathways for constructing oxazole rings with various substitution patterns.
The emergence of carbaldehyde-substituted oxazoles as distinct chemical entities reflects the progressive refinement of synthetic methodologies throughout the twentieth century. These compounds gained particular attention as researchers recognized their potential as versatile building blocks in organic synthesis and their occurrence in biologically active natural products. The specific synthesis and characterization of 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde can be traced to advances in synthetic organic chemistry that enabled precise control over regioselectivity and functional group compatibility.
The compound's entry into chemical databases, with its first documentation in PubChem occurring on October 30, 2011, and subsequent modifications as recent as May 24, 2025, demonstrates the ongoing research interest and evolving understanding of its properties. This timeline reflects the compound's relevance in contemporary chemical research and its continued importance in synthetic applications. The systematic study of this compound has been facilitated by advances in analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled detailed structural characterization and purity assessment.
The development of efficient synthetic routes to oxazole-4-carbaldehydes has been driven by their recognition as valuable intermediates in pharmaceutical chemistry and materials science. Research efforts have focused on developing environmentally friendly synthesis methods, including microwave-assisted procedures and green chemistry approaches, reflecting modern concerns about sustainable chemical processes. The evolution of synthetic methodologies has made compounds like 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde more accessible to researchers, contributing to their expanded use in various applications.
Significance in Heterocyclic Chemistry
The significance of 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a crucial class of nitrogen-oxygen heterocycles. Oxazole derivatives occupy a central position in heterocyclic chemistry due to their unique electronic properties, structural diversity, and broad spectrum of biological activities. The five-membered oxazole ring system exhibits aromatic character while maintaining distinct reactivity patterns that distinguish it from other heterocyclic systems such as thiazoles and imidazoles.
The compound serves as an excellent model for understanding the electronic effects of substituents on heterocyclic systems. The electron-withdrawing nature of the oxazole ring, combined with the electron-donating properties of the methyl groups on the phenyl ring, creates a complex electronic environment that influences both reactivity and stability. This electronic interplay demonstrates fundamental principles of heterocyclic chemistry, including the effects of heteroatom positioning, aromaticity, and substituent effects on molecular properties.
The presence of multiple functional groups within a single molecular framework makes this compound particularly valuable for studying structure-activity relationships in heterocyclic chemistry. The aldehyde functionality provides a reactive site for various chemical transformations, while the oxazole ring offers opportunities for electrophilic and nucleophilic substitution reactions. The phenyl ring component contributes to the compound's overall stability and provides additional sites for chemical modification through electrophilic aromatic substitution reactions.
Table 2: Comparative Electronic Properties of Oxazole Derivatives
| Compound Type | Ring System | Electronic Character | Reactivity Pattern |
|---|---|---|---|
| Oxazole-4-carbaldehydes | N-O heterocycle | Electron-deficient | Electrophilic substitution |
| Thiazole-4-carbaldehydes | N-S heterocycle | Moderately electron-rich | Mixed reactivity |
| Imidazole-4-carbaldehydes | N-N heterocycle | Electron-rich | Nucleophilic substitution |
The compound's significance is further enhanced by its potential as a synthetic intermediate in the construction of more complex heterocyclic systems. The aldehyde functionality can participate in condensation reactions to form extended conjugated systems, while the oxazole ring can undergo ring-opening or ring-expansion reactions under appropriate conditions. These synthetic transformations illustrate the versatility of oxazole derivatives in heterocyclic chemistry and their utility in accessing diverse molecular architectures.
Relationship to Oxazole Derivatives
2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde exists within a broader family of oxazole derivatives that share common structural features while exhibiting distinct properties based on their specific substitution patterns. The systematic study of oxazole derivatives has revealed important structure-activity relationships that govern their chemical behavior and biological activities. The positioning of substituents on the oxazole ring significantly influences both the electronic properties and the reactivity profile of these compounds.
The relationship between this compound and other oxazole-4-carbaldehydes demonstrates the importance of aromatic substitution patterns in determining molecular properties. Comparative studies with related compounds, such as 2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde, reveal how different substituents affect the electron density distribution and consequent reactivity. The dimethyl substitution pattern in the 3,4-positions of the phenyl ring creates a unique electronic environment that distinguishes this compound from other members of the oxazole-4-carbaldehyde family.
The compound's relationship to the corresponding carboxylic acid derivative, 2-(3,4-dimethylphenyl)-oxazole-4-carboxylic acid, illustrates the functional group interconversions possible within the oxazole framework. These relationships are significant for synthetic planning, as they provide pathways for accessing different functional derivatives from common intermediates. The oxidation of the aldehyde group to carboxylic acid or reduction to primary alcohol represents fundamental transformations that expand the synthetic utility of the parent compound.
Table 3: Related Oxazole-4-Carbaldehyde Derivatives
| Compound | Phenyl Substitution | PubChem CID | Key Structural Features |
|---|---|---|---|
| 2-(3,4-Dimethylphenyl)-oxazole-4-carbaldehyde | 3,4-dimethyl | 53407324 | Dual methyl substitution |
| 2-(3,5-Dimethylphenyl)-oxazole-4-carbaldehyde | 3,5-dimethyl | 53407326 | Meta-positioned methyls |
| 2-(4-Methoxyphenyl)-oxazole-4-carbaldehyde | 4-methoxy | 28287577 | Electron-donating methoxy |
The biological activities exhibited by various oxazole derivatives highlight the importance of structural modifications in determining pharmacological properties. Research has demonstrated that oxazole-containing compounds exhibit antimicrobial, antifungal, and antitubercular activities, with the specific activity profile being influenced by the nature and position of substituents. The relationship between structure and biological activity in oxazole derivatives provides valuable insights for medicinal chemistry applications and drug design efforts.
The synthetic accessibility of different oxazole derivatives through common intermediates and reaction pathways establishes important relationships within this compound class. Methods such as the Bredereck reaction, cycloisomerization reactions, and modern catalytic approaches provide versatile routes to various oxazole derivatives, enabling systematic exploration of structure-activity relationships. These synthetic relationships facilitate the development of compound libraries for biological screening and the optimization of lead compounds in pharmaceutical research.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)12-13-11(6-14)7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYEAQWWRLBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695870 | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-32-5 | |
| Record name | 2-(3,4-Dimethylphenyl)-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3,4-Dimethyl-phenyl)-oxazole-4-carbaldehyde is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, linked to an oxazole ring that contains a carbaldehyde functional group. This unique structure contributes to its potential biological activities.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study focusing on various oxazole compounds showed that certain derivatives had notable inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The following table summarizes the antimicrobial activity of selected oxazole derivatives:
| Compound | Inhibition Zone (mm) | Bacterial Strains |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Ofloxacin | 17 | E. coli, S. aureus |
| Ketoconazole | 30 | C. albicans |
The compound's efficacy can be compared to standard antibiotics like Ofloxacin and Ketoconazole, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives have been explored in various studies. For instance, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that certain derivatives exhibited up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs .
Study on Anticancer Activity
A notable study investigated the anticancer potential of oxazole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study reported IC50 values that suggest this compound could be effective in targeting specific cancer types .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with inflammation and cell proliferation. In silico studies have indicated strong binding affinities with target proteins involved in these pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to oxazole derivatives. For instance, derivatives of 1,3,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation:
- Case Study : A study evaluated various oxadiazole derivatives for their cytotoxic effects against glioblastoma cell lines. Results indicated that certain compounds exhibited significant apoptosis in cancer cells, suggesting potential therapeutic applications for similar structures like 2-(3,4-Dimethyl-phenyl)-oxazole-4-carbaldehyde .
Antidiabetic Properties
Compounds containing oxazole rings have also been investigated for their anti-diabetic effects:
- Case Study : In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain oxadiazole derivatives effectively lowered glucose levels. This suggests that this compound may have similar beneficial effects .
Material Science Applications
The versatility of the oxazole ring makes it suitable for various applications in material science:
- Fluorescent Materials : The compound's unique structure allows it to be used in developing fluorescent materials for sensors and imaging technologies.
- Dyes and Pigments : Its chemical properties enable applications in dyes and pigments due to its stability and color properties.
Data Table of Biological Studies
| Compound | Biological Activity | Test Model | Results |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | Anticancer | LN229 Glioblastoma | Significant apoptosis observed |
| Oxadiazole Derivative | Antidiabetic | Drosophila melanogaster | Reduced glucose levels significantly |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents:
Key Findings :
-
Grignard reagents add to the aldehyde with >80% yield under cryogenic conditions .
-
Organozinc reactions require palladium catalysis for cross-coupling efficiency (65–78% yields) .
Cyclization and Ring-Forming Reactions
The oxazole ring participates in cycloadditions and annulations:
2.1. [3+2] Cycloadditions
Mechanistic Insight :
-
Copper-catalyzed reactions proceed via a radical pathway, confirmed by ESR studies .
-
TosMIC-based cyclizations yield 4,5-disubstituted oxazoles with regioselectivity >90% .
2.2. Intramolecular Cyclization
| Substrate | Catalyst | Yield | References |
|---|---|---|---|
| Propargyl Alcohols | AuCl₃ (5 mol%), DCE, 80°C | 72–85% |
3.1. Oxidation of the Aldehyde Group
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Oxazole-4-carboxylic acid | |
| PCC (Pyridinium Chlorochromate) | DCM, RT | No reaction (aldehyde stability) |
Notable Observation :
-
The electron-withdrawing oxazole ring stabilizes the aldehyde against over-oxidation, allowing selective carboxylic acid formation .
3.2. Reduction of the Aldehyde Group
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 4-Hydroxymethyl-oxazole | |
| H₂/Pd-C | EtOAc, 50 psi, 24h | 4-Methyl-oxazole |
Cross-Coupling Reactions
The phenyl group facilitates metal-catalyzed couplings:
| Reaction Type | Catalyst | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-oxazole conjugates | |
| Sonogashira | PdCl₂/CuI, Et₃N, THF | Alkynyl-oxazole derivatives |
Efficiency Metrics :
-
Suzuki couplings achieve 70–88% yields with electron-rich aryl boronic acids .
-
Sonogashira reactions require stoichiometric CuI to suppress aldehyde side reactions .
Condensation Reactions
The aldehyde participates in Schiff base formation:
| Amine | Conditions | Product | References |
|---|---|---|---|
| Aniline | EtOH, Δ, 12h | 4-(Phenylimino)methyl-oxazole | |
| Hydrazine | MeOH, RT, 2h | Oxazole-4-carbaldehyde hydrazone |
Applications :
Green Chemistry Approaches
Recent advancements emphasize sustainable methods:
| Method | Conditions | Yield | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | DMF, 120°C, 15min | 53–56% | |
| Flow Chemistry | Microreactor, O₂, 70–100°C | 68% |
Advantages :
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a family of oxazole-4-carbaldehyde derivatives with varying aryl substituents at the 2-position. Key analogs include:
Key Observations :
- Electronic Effects: The 3,4-dimethylphenyl substituent in the target compound provides moderate electron-donating effects due to methyl groups, enhancing lipophilicity and steric bulk compared to analogs like 4-nitrophenyl (electron-withdrawing) or 4-methoxyphenyl (stronger electron-donating) .
Physicochemical Properties
- Bromophenyl derivatives (e.g., 252.06 g/mol) have higher molecular weights, further reducing solubility .
- Thermal Stability: Limited data are available for the target compound, but analogs like 2-(4-nitrophenyl)-oxazole-4-carbaldehyde may exhibit lower thermal stability due to nitro group decomposition risks .
Preparation Methods
Ultrasound-Assisted Synthesis with Deep Eutectic Solvents
An alternative green method involves ultrasound irradiation combined with deep eutectic solvents (DES) to promote the reaction between 4-substituted phenacyl bromides and amides, yielding oxazole derivatives efficiently and rapidly (3-5 minutes stirring). This method is clean, energy-efficient, and environmentally friendly but may require optimization for aldehyde-functionalized oxazoles.
Specific Considerations for Preparing this compound
The target compound requires:
- Attachment of a 3,4-dimethylphenyl group at the 2-position of the oxazole ring.
- Introduction of an aldehyde group at the 4-position of the oxazole ring.
Synthesis of 2-(3,4-dimethylphenyl)oxazole core:
- Using the Bredereck reaction with an α-haloketone bearing the 3,4-dimethylphenyl substituent and an appropriate amide.
- Or via the DMAP-Tf mediated direct synthesis from 3,4-dimethylbenzoic acid and an isocyanoacetate derivative.
Introduction of the aldehyde group at the 4-position:
- Functionalization of the oxazole ring post-synthesis via selective formylation reactions.
- Alternatively, using starting materials that already contain the aldehyde functionality or masked aldehyde equivalents that can be revealed after ring formation.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Robinson-Gabriel Synthesis | Acylaminoketones | Acidic cyclodehydration (PCl5, H2SO4, POCl3, or polyphosphoric acid) | 40-60 | Well-established, simple setup | Low yields, harsh conditions |
| Bredereck Reaction | α-Haloketones + Amides | Mild, clean, economical | Moderate to High | Efficient for 2,4-disubstituted oxazoles | Requires α-haloketones |
| Cycloisomerization | Propargylic amides | Silica gel catalysis, mild | High | Mild conditions, versatile | Substrate-specific |
| DMAP-Tf Mediated Direct Synthesis | Carboxylic acids + Isocyanoacetates | Room temp to 40 °C, DCM solvent | Up to 96 | High yield, broad scope, scalable | Requires DMAP-Tf reagent |
| Ultrasound + DES | Phenacyl bromides + Amides | Ultrasound, DES, short reaction time | Moderate to High | Green, rapid, energy efficient | May require optimization for aldehydes |
Research Findings and Practical Implications
- The DMAP-Tf mediated method provides a rapid, high-yielding, and scalable route to 4,5-disubstituted oxazoles, including those with aromatic substituents similar to 3,4-dimethylphenyl groups.
- This method tolerates various functional groups, including halogens and sensitive moieties, which is beneficial for subsequent functionalization or incorporation of aldehyde groups.
- The reaction proceeds via an acylpyridinium intermediate, which reacts with isocyanoacetates to form the oxazole ring, allowing for precise control over substitution patterns.
- Recovery and reuse of DMAP base enhance the sustainability and cost-effectiveness of the process.
- Ultrasound-assisted synthesis with DES offers an eco-friendly alternative but may be less suitable for aldehyde-functionalized oxazoles without further adaptation.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions involving substituted benzaldehydes. A general method involves refluxing a substituted benzaldehyde precursor (e.g., 3,4-dimethylbenzaldehyde) with an oxazole-forming agent (e.g., ammonium acetate or urea) in ethanol under acidic conditions (e.g., glacial acetic acid) . Key parameters include reflux duration (4–8 hours), solvent polarity, and stoichiometric ratios. For reproducible yields (>60%), optimize temperature (80–100°C) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : Focus on the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and oxazole ring protons (δ 7.5–8.5 ppm). The 3,4-dimethylphenyl group shows aromatic protons split into distinct multiplet patterns (δ 6.8–7.2 ppm) and methyl singlet peaks (δ 2.2–2.5 ppm) .
- IR : Confirm the aldehyde carbonyl stretch (~1700 cm) and oxazole C=N/C-O vibrations (1600–1650 cm) .
- Mass Spectrometry : Look for molecular ion peaks [M+H] and fragmentation patterns consistent with oxazole ring cleavage .
Q. How can researchers validate the crystalline structure of this compound using X-ray diffraction (XRD)?
Use single-crystal XRD with SHELXL for refinement . Key steps:
- Grow crystals via slow evaporation in ethanol/water.
- Collect data with a Bruker D8 Venture diffractometer (Mo-Kα radiation).
- Analyze unit cell parameters and hydrogen-bonding networks using ORTEP-3 for visualization . Validate against CCDC databases to confirm novel structural features .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 13^{13}13C NMR shifts) be resolved during structural elucidation?
Contradictions often arise from tautomerism or solvent effects. Methodological solutions:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., aldehyde ↔ enol forms).
- Compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
Q. What strategies optimize the compound’s synthetic yield when scaling up from milligram to gram quantities?
- Solvent Selection : Replace ethanol with higher-boiling solvents (e.g., DMF or toluene) to maintain reflux efficiency at larger volumes .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate oxazole ring formation.
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the aldehyde group from byproducts. Yields ≥75% are achievable with strict anhydrous conditions .
Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing, and how can these be systematically analyzed?
Apply graph-set analysis (Etter’s methodology) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric pairs) . Steps:
- Generate Hirshfeld surfaces (CrystalExplorer) to map intermolecular contacts.
- Quantify contributions of H···O/N interactions (>30% of surface area typically indicates strong packing motifs).
- Correlate packing motifs with thermal stability (TGA/DSC data) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions at the aldehyde group?
- DFT Calculations : Model transition states for nucleophilic attack (e.g., Grignard reagents) using Gaussian 16. Focus on LUMO localization at the aldehyde carbon .
- MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS. Validate with experimental kinetic data (UV-Vis monitoring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
